4-Fluoro-N-(4-fluorobenzyl)benzamide

Description

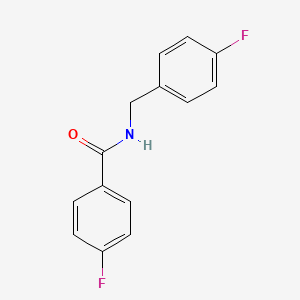

4-Fluoro-N-(4-fluorobenzyl)benzamide is a fluorinated benzamide derivative with the molecular formula C₁₄H₁₁F₂NO and a molecular weight of 247.24 g/mol . Structurally, it consists of a benzamide core substituted with fluorine atoms at the para positions of both the benzoyl and benzyl groups (Figure 1). This compound is synthesized via condensation reactions involving 4-fluorobenzoyl chloride and 4-fluorobenzylamine, yielding a white solid with a melting point of 135–137°C . Its purity and identity are confirmed by ¹H NMR (δ 7.79 ppm for aromatic protons, δ 4.58 ppm for the methylene bridge) and ¹³C NMR (δ 166.4 ppm for the carbonyl group) .

Properties

IUPAC Name |

4-fluoro-N-[(4-fluorophenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFYBDORFMDXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(4-fluorobenzyl)benzamide typically involves the reaction of 4-fluorobenzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-fluorobenzoic acid and methylamine.

Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride.

Formation of Benzamide: The acid chloride is then reacted with methylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzamide group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluorobenzoic acid or other oxidized derivatives.

Reduction: Formation of 4-fluoro-N-[(4-fluorophenyl)methyl]amine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-(4-fluorobenzyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

The fluorine atoms in 4-fluoro-N-(4-fluorobenzyl)benzamide significantly influence its physicochemical and electronic properties. Comparisons with halogenated analogs include:

- Electronic Effects: The electron-withdrawing fluorine substituents reduce the electron density of the benzamide core, enhancing its reactivity in silylation reactions compared to non-fluorinated analogs. For example, silylation with N,O-bis(trimethylsilyl)acetamide (BSA) produces stable trans and cis O-silyl imidate isomers, confirmed by ¹⁹F NMR .

- Crystallography : In contrast to brominated analogs (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide), fluorinated benzamides exhibit distinct packing modes. For example, 4-fluoro-N-(4-fluorophenyl)benzamide crystallizes in the P-1 space group with fluorine atoms forming layered planes .

Functional Group Variations

2.2.1. Thiocarbamoyl Derivatives

- 4-Fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide (CNS4): Incorporates a thiocarbamoyl group (-NCS) instead of a benzylamine. This modification increases molecular weight (363.40 g/mol) and introduces sulfur-based reactivity. CNS4 is synthesized via thiocarbamoylation of 4-fluorobenzoyl isothiocyanate with anabasine, yielding >99% purity .

2.2.2. Sulfonamide Derivatives

- 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide: Features a sulfonamide group (-SO₂NH-) linked to a chlorobenzyl moiety.

Pharmacologically Active Analogs

- Mosapride Metabolites: Metabolites of mosapride, such as 4-amino-5-chloro-2-ethoxy-N-([4-(4-fluorobenzyl)-2-morpholinyl] methyl)benzamide, share the 4-fluorobenzyl group but include morpholine and ethoxy substituents. These modifications reduce 5-HT₄ receptor agonism compared to the parent drug .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

- Fluorinated benzamides generally exhibit higher melting points than non-halogenated analogs due to increased dipole-dipole interactions. For example, this compound (m.p. 135–137°C) vs. N-(4-hydrazinecarbonylphenyl)benzamide (m.p. 120–122°C) .

- Solubility : The fluorinated benzyl group enhances lipid solubility, making it more suitable for membrane penetration in drug design .

Spectroscopic Signatures

- IR Spectroscopy : The carbonyl stretch (C=O) in this compound appears at 1647 cm⁻¹ , slightly lower than thiocarbamoyl analogs (e.g., 1664 cm⁻¹ for CNS4) due to reduced electron density .

- ¹⁹F NMR : Fluorine atoms in the benzoyl and benzyl groups resonate at distinct chemical shifts, enabling precise structural confirmation .

Biological Activity

4-Fluoro-N-(4-fluorobenzyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its fluorinated benzamide structure, is being explored for various pharmacological applications, including anti-cancer and anti-viral activities.

Chemical Structure

The molecular formula of this compound is . The presence of fluorine atoms in the structure enhances its lipophilicity and biological activity. The compound can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds possessing similar structural motifs demonstrate promising activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A-549 | 22.09 |

| MCF-7 | 6.40 |

These values indicate the concentration required to inhibit cell growth by 50%, suggesting a strong potential for further development as an anticancer agent .

Anti-HIV Activity

In addition to its anticancer properties, derivatives of this compound have been investigated for their anti-HIV activity. A study highlighted that compounds related to this structure showed significant inhibition of HIV-1 replication in MT-4 cells, with some compounds exhibiting dual anti-HIV and anticancer activities .

The mechanism through which this compound exerts its biological effects involves binding to specific receptors or enzymes. This binding inhibits their activity, which is crucial for the therapeutic effects observed. The fluorinated groups contribute to enhanced binding affinity and specificity towards biological targets, thereby increasing the efficacy of the compound .

Case Study 1: Cytotoxicity Assessment

A study conducted on a series of fluorinated benzamides, including this compound, assessed their cytotoxicity across various cancer cell lines. The results indicated that the compound significantly reduced cell viability in both A-549 and MCF-7 lines, supporting its potential as an anticancer agent.

Case Study 2: Anti-HIV Efficacy

Another investigation focused on the antiviral properties of related compounds demonstrated that certain derivatives of this compound effectively inhibited HIV replication. This study utilized MT-4 cells to evaluate the effectiveness of these compounds against viral infection, revealing promising results for further exploration in HIV treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.